4-Butoxy-2,6-difluorophenylacetonitrile serves as a key intermediate in the synthesis of MC-1220 analogs []. MC-1220 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with known anti-HIV-1 activity []. These analogs, including those derived from 4-butoxy-2,6-difluorophenylacetonitrile, are being investigated for their potential as anti-HIV-1 agents [].
4-Butoxy-2,6-difluorophenylacetonitrile is a synthetic organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound features a butoxy group, two fluorine atoms, and an acetonitrile functional group, making it a subject of interest in medicinal chemistry and materials science.
The compound can be synthesized through various chemical pathways, which will be detailed in the synthesis analysis section. It is primarily utilized in research laboratories and may be available from specialized chemical suppliers.
4-Butoxy-2,6-difluorophenylacetonitrile belongs to the class of nitriles, specifically aromatic nitriles, due to its phenyl ring structure combined with a cyano group. Its classification also includes characteristics of fluorinated compounds, which often exhibit altered reactivity and biological activity due to the presence of fluorine atoms.
The synthesis of 4-Butoxy-2,6-difluorophenylacetonitrile typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure high yields and purity. The reactions may also involve catalysts to enhance efficiency.
4-Butoxy-2,6-difluorophenylacetonitrile can undergo various chemical reactions:
Reagents used in these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for 4-Butoxy-2,6-difluorophenylacetonitrile involves its interaction with biological targets such as enzymes or receptors. The fluorine atoms enhance lipophilicity and metabolic stability, which may lead to increased binding affinity to target proteins.
The cyano group serves as a bioisostere for carboxylic acids, allowing the compound to mimic natural substrates in enzymatic reactions. This characteristic is particularly valuable in drug design where modifications can enhance pharmacological properties.
4-Butoxy-2,6-difluorophenylacetonitrile has several scientific uses:
4-Butoxy-2,6-difluorophenylacetonitrile (CAS# 1373921-02-8) is synthesized through a multi-step sequence beginning with 2,6-difluoro-4-hydroxybenzeneacetonitrile. The critical transformation involves a Williamson ether synthesis, where the phenolic oxygen is alkylated with n-butyl bromide under basic conditions. This reaction proceeds via nucleophilic displacement, requiring precise stoichiometric control to minimize O-alkylation side products and di-alkylation impurities [1] . The resulting nitrile functionality (-C≡N) remains intact throughout this process, providing a versatile handle for further derivatization. Commercial suppliers list the compound with >97% purity, indicating robust purification protocols—likely involving silica gel chromatography or recrystallization—to achieve the high purity required for pharmaceutical intermediates .
Table 1: Key Characteristics of 4-Butoxy-2,6-difluorophenylacetonitrile
Property | Value | Source |
---|---|---|
CAS Number | 1373921-02-8 | [2] |
Molecular Formula | C₁₂H₁₃F₂NO | [2] |
Average Mass | 225.238 g/mol | [2] |
Monoisotopic Mass | 225.096520 g/mol | [2] |
Purity (Commercial) | >97% |
The nitrile group in 4-butoxy-2,6-difluorophenylacetonitrile displays distinctive reactivity patterns enabling chemoselective transformations critical for complex molecule synthesis:
The electron-withdrawing nitrile group (-C≡N) enhances ortho/para electrophilicity, but the para-butoxy group (+R effect) counterbalances this, directing substitutions preferentially to the ortho positions relative to fluorine [2].
Strategic positioning of the butoxy and fluoro groups demands tailored reaction conditions to preserve the acetonitrile functionality:
Orthogonal protecting group strategies are essential when modifying 4-butoxy-2,6-difluorophenylacetonitrile in complex syntheses (e.g., peptide conjugates or agrochemical derivatives):
Table 2: Orthogonal Protecting Groups for Difluorophenylacetonitrile Derivatives
Protecting Group | Compatibility | Deprotection Conditions | Use Case Example |
---|---|---|---|
ivDde | Stable to piperidine, TFA | 2–4% hydrazine in DMF | Amine protection during nitrile hydrolysis [6] |
Alloc | Stable to bases, mild acids | Pd(Ph₃P)₄/PhSiH₃ in CHCl₃/AcOH | Carboxyl protection during SNAr [6] |
Mmt | Labile to very mild acids | 1% TFA in DCM or HOBt/DCM/TFE | Hydroxyl protection in fluoroarenes [3] [6] |
Boc | Stable to bases, nucleophiles | 50–95% TFA in DCM | Amine protection orthogonal to nitriles [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1